Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
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Properties
CAS No. |
946243-46-5 |
|---|---|
Molecular Formula |
C26H30N4O4S |
Molecular Weight |
494.61 |
IUPAC Name |
methyl 3-[4-[(1-benzylpiperidin-4-yl)amino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H30N4O4S/c1-34-25(33)19-9-10-21-22(16-19)28-26(35)30(24(21)32)13-5-8-23(31)27-20-11-14-29(15-12-20)17-18-6-3-2-4-7-18/h2-4,6-7,9-10,16,20H,5,8,11-15,17H2,1H3,(H,27,31)(H,28,35) |
InChI Key |
JPHPOGVEHJCMIM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of this compound is the delta opioid receptor . This receptor is a G protein-coupled receptor that binds endogenous opioid peptides and is involved in pain modulation and analgesia.
Mode of Action
The compound acts as an agonist at the delta opioid receptor. Agonists bind to receptors and activate them to produce a biological response. In this case, the activation of the delta opioid receptor can lead to analgesic effects.
Biological Activity
Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with multiple functional groups that contribute to its reactivity and biological activity. The presence of a thioxo group allows for interactions with nucleophilic residues in enzymes, potentially leading to enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thioxo group can form covalent bonds with active site residues in enzymes, inhibiting their activity. This mechanism is crucial for its potential applications in treating diseases where enzyme activity needs to be modulated.
- Receptor Modulation : The quinazoline core may interact with different receptors, influencing cellular signaling pathways. Such interactions can lead to altered cellular responses that are beneficial in therapeutic contexts.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In Vitro Studies : Compounds derived from tetrahydroquinolinones have shown antiproliferative effects against colorectal cancer (CRC) cell lines by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 20d | HCT-116 | Micromolar | Induces oxidative stress |
| 20d | Various | - | Autophagy via PI3K/AKT/mTOR |
Cholinesterase Inhibition
The compound's structural analogs have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):
- Inhibition Potency : A related compound showed AChE inhibition with an IC50 of 5.90 µM and BuChE inhibition at 6.76 µM, indicating potential use in treating neurodegenerative diseases .
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Activity : Compound 4k exhibited remarkable anticancer activity against various solid tumor cell lines with GI50 values significantly lower than traditional chemotherapy agents like cisplatin .
- Mechanistic Insights : Research indicated that these compounds can disrupt cellular processes by modulating enzyme activities and receptor signaling pathways, further supporting their therapeutic potential.
Q & A
Q. Characterization :
- NMR : Key peaks include δ 8.10 (d, J = 9.2 Hz, aromatic H), 3.94 (d, piperidinyl H), and 2.34 (s, CH₃) in ¹H NMR .
- HRMS : Confirm molecular ion ([M+H]⁺ at m/z 590.3832) and isotopic pattern .
Q. How is the molecular structure confirmed experimentally?
- Methodology :
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C=O at ~1.22 Å) and angles to validate stereochemistry .
- 2D NMR (COSY, HSQC) : Assign coupling between thioxo groups and adjacent protons (e.g., δ 7.65–7.53 ppm for quinazoline protons) .
Q. What solvents and conditions stabilize this compound during storage?
- Methodology :
- Store at –20°C in anhydrous DMSO or MeOH to prevent hydrolysis of the 4-oxo and thioxo groups .
- Monitor degradation via TLC (silica gel, ethyl acetate/hexane) or UV-Vis (λₐᵦₛ at 270–300 nm) .
Advanced Research Questions
Q. How can reaction yields be optimized using statistical modeling?
- Methodology :
- Design of Experiments (DoE) : Vary temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) to identify optimal conditions .
- Response Surface Modeling : Correlate parameters with yield (e.g., 23% yield improved to 40% at 60°C with 10 mol% catalyst) .
Q. How to resolve discrepancies between computational predictions and experimental data (e.g., fluorescence, binding affinity)?
- Methodology :
- DFT Calculations : Compare HOMO-LUMO gaps (e.g., predicted 3.8 eV vs. experimental UV-Vis at 365 nm) .
- Molecular Dynamics (MD) : Simulate protein-ligand binding (e.g., HDAC8 docking) to refine force field parameters .
Q. What strategies mitigate challenges in analyzing complex NMR spectra (e.g., overlapping peaks)?
- Methodology :
- DEPT-135/HSQC : Differentiate CH₂ and CH₃ groups in crowded regions (e.g., δ 1.86–2.15 ppm) .
- Variable Temperature NMR : Resolve rotameric splitting by cooling to –40°C .
Q. How to assess biological activity through targeted assays?
- Methodology :
- HDAC Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., 2.5 µM against HDAC8) .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ = 8.7 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
